Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C12H18KNO5 and a molecular weight of 295.38 g/mol. This compound is known for its utility in research and development, particularly in the field of organic chemistry. It is often used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of a spirocyclic lactam with tert-butyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butoxycarbonyl group, yielding the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding carboxylic acid, while substitution reactions would produce derivatives with different functional groups.
Scientific Research Applications
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Research into potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its ability to act as a precursor or intermediate in chemical reactions. The tert-butoxycarbonyl group provides protection for the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection can be removed under specific conditions to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
- Potassium 6-[(tert-butoxy)carbonyl]-2,2-difluoro-6-azaspiro[2.5]octan-1-yl trifluoroboranuide
- Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate
Uniqueness
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both an oxazolidine and a tert-butoxycarbonyl group. This combination of features makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.
Properties
Molecular Formula |
C12H18KNO5 |
---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
potassium;7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C12H19NO5.K/c1-11(2,3)18-10(16)13-4-8(9(14)15)12(5-13)6-17-7-12;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
KGEXRTUXDQHTGS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)COC2)C(=O)[O-].[K+] |
Origin of Product |
United States |
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